molecular formula C16H17N4NaO3S B14175573 sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]imidazo[4,5-b]pyridin-1-ide

sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]imidazo[4,5-b]pyridin-1-ide

Cat. No.: B14175573
M. Wt: 368.4 g/mol
InChI Key: FEOTUYWTBYAGEV-UHFFFAOYSA-N
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Description

Sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]imidazo[4,5-b]pyridin-1-ide is a complex organic compound with the molecular formula C17H18N3NaO3S . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]imidazo[4,5-b]pyridin-1-ide involves several steps. One common method includes the reaction of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride with 2-mercapto-5-methoxybenzimidazole in the presence of a base such as sodium hydroxide . The reaction is typically carried out in a solvent like methanol at elevated temperatures (85-90°C) for a few hours. The product is then purified through crystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions precisely. The final product is often obtained through multiple purification steps, including recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]imidazo[4,5-b]pyridin-1-ide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted imidazo[4,5-b]pyridin-1-ide compounds .

Mechanism of Action

The mechanism of action of sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]imidazo[4,5-b]pyridin-1-ide involves its interaction with specific molecular targets. In the context of its potential medicinal use, the compound acts as a proton pump inhibitor by binding to the H+/K±ATPase enzyme in the stomach lining, thereby reducing gastric acid secretion . This action is similar to that of omeprazole, a well-known proton pump inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]imidazo[4,5-b]pyridin-1-ide is unique due to its specific chemical structure, which imparts distinct physicochemical properties and potential biological activities.

Properties

Molecular Formula

C16H17N4NaO3S

Molecular Weight

368.4 g/mol

IUPAC Name

sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]imidazo[4,5-b]pyridin-1-ide

InChI

InChI=1S/C16H17N4O3S.Na/c1-9-7-17-12(10(2)14(9)23-4)8-24(21)16-18-11-5-6-13(22-3)19-15(11)20-16;/h5-7H,8H2,1-4H3;/q-1;+1

InChI Key

FEOTUYWTBYAGEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=N3)OC.[Na+]

Origin of Product

United States

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